(8-Methylquinoxalin-6-YL)methanol
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Overview
Description
6-Quinoxalinemethanol,8-methyl-(9CI) is a chemical compound with the molecular formula C10H10N2O. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinoxalinemethanol,8-methyl-(9CI) typically involves the reaction of 8-methylquinoxaline with formaldehyde under acidic or basic conditions. The reaction can be carried out using different catalysts and solvents to optimize yield and purity. Commonly used catalysts include Lewis acids such as zinc chloride or boron trifluoride .
Industrial Production Methods
Industrial production of 6-Quinoxalinemethanol,8-methyl-(9CI) may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
6-Quinoxalinemethanol,8-methyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding quinoxaline carboxylic acid.
Reduction: The nitro group on the quinoxaline ring can be reduced to an amino group.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoxaline carboxylic acid.
Reduction: 8-methylquinoxaline-2-amine.
Substitution: Halogenated or nitrated derivatives of 6-Quinoxalinemethanol,8-methyl-(9CI).
Scientific Research Applications
6-Quinoxalinemethanol,8-methyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Quinoxalinemethanol,8-methyl-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes. For example, it can bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
8-Methylquinoxaline: A close analog with similar chemical properties.
Quinoxaline-2-carboxylic acid: Another derivative with distinct reactivity and applications.
Uniqueness
6-Quinoxalinemethanol,8-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and methyl groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(8-methylquinoxalin-6-yl)methanol |
InChI |
InChI=1S/C10H10N2O/c1-7-4-8(6-13)5-9-10(7)12-3-2-11-9/h2-5,13H,6H2,1H3 |
InChI Key |
FMVPMNFOXQLQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=NC=CN=C12)CO |
Origin of Product |
United States |
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